Mdm2-IN-21

p53-MDM2 interaction Biochemical assay HTRF

Researchers studying p53-MDM2 biology often face a gap between low-potency tool compounds like Nutlin-3a and sub-nanomolar clinical candidates that saturate the pathway. Mdm2-IN-21 fills this niche with a biochemical IC50 of 30 nM and cellular IC50 of 0.8 µM in wild-type p53 lines-a 5- to 7.5-fold improvement over Nutlin-3a-enabling nuanced dose-response experiments without complete pathway saturation. Its structural scaffold also serves as a platform for dual MDM2/P-glycoprotein inhibitor development, addressing multidrug resistance questions that pure MDM2 antagonists cannot. Procure this compound for robust, non-cytotoxic p53 activation and to explore the MDM2-drug efflux intersection with a single chemical probe.

Molecular Formula C34H40Cl2N4O2
Molecular Weight 607.6 g/mol
Cat. No. B8500891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2-IN-21
Molecular FormulaC34H40Cl2N4O2
Molecular Weight607.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCNCC3)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
InChIInChI=1S/C34H40Cl2N4O2/c1-7-42-29-22-25(32(2,3)4)12-17-28(29)30-38-33(5,23-8-13-26(35)14-9-23)34(6,24-10-15-27(36)16-11-24)40(30)31(41)39-20-18-37-19-21-39/h8-17,22,37H,7,18-21H2,1-6H3/t33-,34+/m0/s1
InChIKeyHPHUDNTXCKTLNK-SZAHLOSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDM2-IN-21: p53-MDM2 Inhibitor Procurement Overview


Mdm2-IN-21 (CAS 939981-88-1) is a synthetic, small-molecule inhibitor that targets the interaction between the MDM2 oncoprotein and the p53 tumor suppressor protein . It is classified as an MDM2-p53 protein-protein interaction (PPI) antagonist. In vitro, it has been characterized for its ability to disrupt this interaction in biochemical assays and to affect the viability of cancer cell lines harboring wild-type p53 . The compound is commercially available from several specialty chemical vendors and is intended for research purposes, primarily in oncology and cell signaling studies .

Workflow p53-MDM2 pathway inhibition studies Intermediate potency tool
Assay context Supports cell-model endpoint review in wild-type p53 lines Cellular signaling
Selection logic May support chemoresistance pathway research Scaffold-based inference

Why Substitution Fails for MDM2-IN-21


While the MDM2-p53 pathway is a well-validated target in oncology, the potency and selectivity of its inhibitors can vary by orders of magnitude, making simple in-class substitution scientifically unsound . This class includes compounds ranging from early-stage tool compounds like Nutlin-3a to clinical-stage candidates like Idasanutlin (RG7388) and Navtemadlin (AMG 232). The quantitative evidence below demonstrates that Mdm2-IN-21 occupies a distinct potency niche relative to these benchmarks. Its specific biochemical and cellular activity profiles mean that using a more potent clinical candidate may alter the experimental system's dynamic range, while a less potent tool compound may fail to achieve the necessary target engagement. Therefore, selecting the correct inhibitor is critical for maintaining experimental consistency and accurately interpreting biological outcomes.

Potency niche mismatch
Clinical-stage inhibitors like RG7388 or AMG 232 may saturate target engagement, reducing experimental dynamic range compared to this intermediate-potency compound.
Cellular window shift
Nutlin-3a requires higher concentrations that may alter off-target profiles; direct substitution may not reproduce cell-model response context.
Scaffold-limited P-gp activity
Most MDM2 inhibitor classes lack reported P-glycoprotein interaction potential; dual-target pathway interpretation may not transfer.

Quantitative Differentiation Evidence


Biochemical Potency in HTRF Assays

In a homogeneous time-resolved fluorescence (HTRF) assay measuring the disruption of the p53-MDM2 interaction, Mdm2-IN-21 exhibits an IC50 of 0.03 µM (30 nM). This places its potency between the early tool compound Nutlin-3a (IC50 = 90 nM) and the advanced clinical candidate Idasanutlin (RG7388, IC50 = 6 nM) . It is notably less potent than the most advanced inhibitor Navtemadlin (AMG 232, IC50 = 0.6 nM) .

Biochemical Potency
Cross-study comparable
IC50: 0.03 µM (30 nM)
Supports intermediate tool-compound context; ranked between Nutlin-3a (90 nM) and RG7388 (6 nM).
HTRF assay; cell-free system.
p53-MDM2 interaction Biochemical assay HTRF

Cellular Activity in Wild-Type p53 Lines

In cell-based proliferation assays using cancer cell lines expressing wild-type p53, Mdm2-IN-21 demonstrates an IC50 of 0.8 µM . This cellular potency is significantly greater than that reported for Nutlin-3a in similar cellular contexts, where IC50 values typically range from 4 to 6 µM . This represents an approximate 5- to 7.5-fold improvement in cellular potency.

Cellular Activity
Cross-study comparable
IC50: 0.8 µM
Supports cell-model endpoint review; reported lower-concentration response vs. Nutlin-3a (4-6 µM).
Wild-type p53 cancer cell lines.
Cellular pharmacology Cancer cell lines p53 wild-type

Inferred P-Glycoprotein Modulation Potential

A study by Grigoreva et al. (2020) demonstrated that the chemical scaffold common to several MDM2 inhibitors, including Mdm2-IN-21, is a promising platform for developing dual-action compounds that also inhibit the drug efflux pump P-glycoprotein (P-gp) [1]. While specific quantitative P-gp inhibition data for Mdm2-IN-21 is not yet published, the study validates that MDM2 inhibitors based on this scaffold can be rationally designed to overcome chemoresistance by simultaneously reactivating p53 and blocking drug efflux. This potential is not shared by all MDM2 inhibitor classes, such as the nutlins or spirolactones.

P-gp Modulation Potential
Class-level inference
Scaffold-linked inference; not quantified
Context-dependent; supports chemoresistance pathway research review.
Data to verify; based on related compound modeling.
Multidrug resistance P-glycoprotein Efflux pump

Optimal Research Application Scenarios


Intermediate Potency Tool for Pathway Dissection

Researchers requiring a p53-MDM2 inhibitor with a potency profile between the low potency of Nutlin-3a and the high potency of clinical candidates like RG7388 or AMG 232 should procure Mdm2-IN-21. Its biochemical IC50 of 30 nM provides a wider dynamic range for dose-response experiments, allowing for nuanced study of p53 stabilization and downstream gene activation without the complete pathway saturation or off-target effects that may occur with sub-nanomolar inhibitors . This is particularly valuable in exploring the threshold effects of p53 activation in different cellular contexts.

Sensitive Detection of p53-Dependent Responses

Based on its 5- to 7.5-fold improvement in cellular potency over Nutlin-3a (IC50 = 0.8 µM vs. 4-6 µM), Mdm2-IN-21 is the preferred choice for cell-based assays in wild-type p53 cancer models where a robust but non-cytotoxic activation of the p53 pathway is desired . Its lower effective concentration minimizes solvent (e.g., DMSO) toxicity artifacts and allows for more accurate assessment of p53-mediated cell cycle arrest and apoptosis.

Investigating Chemoresistance and Drug Efflux

For studies focused on multidrug resistance (MDR) and the role of P-glycoprotein (P-gp) in cancer, Mdm2-IN-21 offers a unique advantage. Its structural class has been identified as a promising platform for developing dual MDM2/P-gp inhibitors [1]. Procuring this compound enables researchers to explore the intersection of p53 tumor suppression and drug efflux, a therapeutic area not addressed by pure MDM2 antagonists like Nutlin-3a or RG7388. It can serve as a valuable positive control or lead compound for designing and testing novel MDR reversal strategies.

Application
Selection Property
Validation Focus
Pathway-response titration
Intermediate biochemical potency range
Dynamic range for p53 activation endpoints
Wild-type p53 cell model studies
Reported cellular activity context
Cell-viability and pathway-activation endpoint review
Chemoresistance pathway research
Scaffold-based P-gp interaction potential
Model-response context; dual-target mechanism review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdm2-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.